molecular formula C6H4INO2 B041822 3-Iodoisonicotinic acid CAS No. 57842-10-1

3-Iodoisonicotinic acid

Cat. No.: B041822
CAS No.: 57842-10-1
M. Wt: 249.01 g/mol
InChI Key: MJSNRTLYWDXHAQ-UHFFFAOYSA-N
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Description

3-Iodoisonicotinic acid is an organic compound with the molecular formula C6H4INO2. It is a derivative of isonicotinic acid, where an iodine atom is substituted at the third position of the pyridine ring. This compound is known for its applications in medicinal chemistry, particularly in the treatment of tuberculosis, due to its ability to inhibit the formation of mycolic acid in the cell wall of Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

3-Iodoisonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used primarily to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . Therefore, the primary targets of this compound are likely to be similar to those of isoniazid.

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . As a derivative of isoniazid, this compound may share a similar mode of action.

Biochemical Pathways

Given its relationship to isoniazid, it may influence the biosynthesis of mycolic acids, which are key components of the mycobacterial cell wall .

Pharmacokinetics

It is known that isoniazid is well-absorbed from the gastrointestinal tract and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine . The pharmacokinetics of this compound may be similar.

Result of Action

The result of the action of this compound is likely to be the inhibition of the growth of mycobacteria, given its similarity to isoniazid . This could potentially lead to the death of the bacteria and the resolution of the infection.

Action Environment

The action of this compound, like that of isoniazid, is likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and the individual’s metabolic rate . .

Biochemical Analysis

Biochemical Properties

3-Iodoisonicotinic acid plays a significant role in biochemical reactions, particularly in the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, leading to bacterial cell death. The compound interacts with enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase (InhA). By binding to InhA, this compound inhibits its activity, thereby preventing the synthesis of mycolic acids .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the immune response, potentially enhancing the host’s ability to combat infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to the active site of enoyl-acyl carrier protein reductase (InhA), inhibiting its activity. This inhibition prevents the reduction of enoyl-ACP to acyl-ACP, a crucial step in the fatty acid synthesis pathway. Additionally, this compound may interact with other proteins involved in cell wall synthesis and maintenance, further contributing to its antibacterial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits mycobacterial growth without causing significant toxicity to the host. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage regimens to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid synthesis and degradation. The compound interacts with enzymes such as enoyl-acyl carrier protein reductase (InhA) and other components of the fatty acid synthesis pathway. By inhibiting these enzymes, this compound disrupts the production of mycolic acids, leading to altered metabolic flux and reduced levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or cell wall, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and cell wall of Mycobacterium tuberculosis, where it inhibits key enzymes involved in cell wall synthesis. In mammalian cells, this compound may localize to various organelles, depending on its interactions with targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodoisonicotinic acid can be synthesized through various methods. One common method involves the iodination of isonicotinic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidoisonicotinic acid .

Scientific Research Applications

3-Iodoisonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its biological activity, particularly its antimicrobial properties.

    Medicine: It is used in the development of antitubercular drugs due to its ability to inhibit mycolic acid synthesis.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the fourth position.

    2-Iodoisonicotinic Acid: Similar to 3-iodoisonicotinic acid but with the iodine atom at the second position.

    3-Fluoroisonicotinic Acid: A fluorinated derivative of isonicotinic acid.

Comparison: this compound is unique due to the presence of the iodine atom at the third position, which imparts distinct chemical and biological properties. Compared to isonicotinic acid, the iodine substitution enhances its ability to participate in specific chemical reactions and increases its biological activity against Mycobacterium tuberculosis .

Properties

IUPAC Name

3-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNRTLYWDXHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347233
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57842-10-1
Record name 3-Iodoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Water was added to 3.20 g of sodium hydroxide to make 30 ml of aqueous solution in total. To the solution, 5.83 g of 3-iodo-isonicotinic acid methyl ester (U.S. Pat. No. 6,277,871B1, O'Conner et al.) was added. The mixture solution was stirred while heating at 60° C. for three hours. The reaction mixture was cooled in ice, to which concentrated hydrochloric acid was added to adjust pH to 2-3. Precipitates were collected by filtration and dried under reduced pressure to give 5.21 g of 3-iodo-isonicotinic acid.
[Compound]
Name
aqueous solution
Quantity
30 mL
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reactant
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5.83 g
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0 (± 1) mol
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3.2 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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